2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione
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Overview
Description
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the reaction of 2-aminobenzamides with thiols. One efficient method is a one-pot intermolecular annulation reaction, which is transition metal and external oxidant-free. This method offers good functional group tolerance and easy operation, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the one-pot intermolecular annulation reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Substitution reactions at different positions on the quinazoline ring can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have been studied for their biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-phenylquinazolin-4(3H)-one
- 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
- 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Biological Activity
2-Methyl-3-(p-tolyl)quinazoline-4(3H)-thione is a sulfur-containing heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.
Chemical Structure and Properties
The molecular structure of this compound features a methyl group and a para-tolyl group attached to the quinazoline core, which may enhance its solubility and bioavailability compared to other similar compounds. The thione functional group (–S=) is significant as it can influence the compound's reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties . It has been shown to be effective against various bacterial strains, including some resistant types. A comparative study revealed that this compound demonstrated superior activity against Mycobacterium avium compared to standard antibiotics like isoniazid .
Compound | Target Bacteria | Activity |
---|---|---|
This compound | Mycobacterium avium | Higher than isoniazid |
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | M. kansasii | Significant activity |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro tests showed that this compound exhibited cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be significantly lower than those of conventional chemotherapeutics, indicating a promising therapeutic index .
Cell Line | IC50 (µM) | Comparison |
---|---|---|
HepG2 | 18.79 | Better than doxorubicin (IC50 8.55 µM) |
MCF-7 | 13.46 | Comparable to doxorubicin (IC50 8.90 µM) |
The biological activity of quinazoline derivatives, including this compound, is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, studies have indicated that quinazoline derivatives can act as inhibitors of carbonic anhydrases, which are implicated in tumor growth and metastasis .
Case Studies
- Antimycobacterial Activity : A study evaluated the efficacy of various quinazoline derivatives against Mycobacterium avium. The results demonstrated that certain modifications in the quinazoline structure significantly enhanced antimicrobial activity, particularly in compounds containing thione groups .
- Cytotoxicity Evaluation : In a series of experiments assessing the cytotoxic effects of quinazoline derivatives on cancer cell lines, this compound was found to induce apoptosis in HepG2 and MCF-7 cells, with mechanisms involving DNA intercalation and disruption of cellular signaling pathways .
Properties
CAS No. |
65772-23-8 |
---|---|
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)quinazoline-4-thione |
InChI |
InChI=1S/C16H14N2S/c1-11-7-9-13(10-8-11)18-12(2)17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3 |
InChI Key |
PCUQGPSDQITXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C |
Origin of Product |
United States |
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